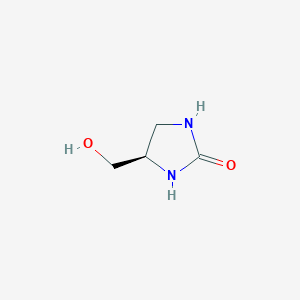

(4R)-4-(hydroxymethyl)imidazolidin-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

(4R)-4-(hydroxymethyl)imidazolidin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N2O2/c7-2-3-1-5-4(8)6-3/h3,7H,1-2H2,(H2,5,6,8)/t3-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDXWVZWFFCLGPU-GSVOUGTGSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC(=O)N1)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](NC(=O)N1)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

116.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2248182-92-3 | |

| Record name | (4R)-4-(hydroxymethyl)imidazolidin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 4r 4 Hydroxymethyl Imidazolidin 2 One and Its Chiral Derivatives

Enantioselective Synthesis Strategies

The development of synthetic routes that afford high enantiopurity is crucial for the preparation of chiral imidazolidin-2-ones. These strategies often employ asymmetric catalysis or utilize readily available chiral starting materials.

Asymmetric Catalysis in the Construction of the Imidazolidin-2-one Ring System

Asymmetric catalysis offers a powerful approach to introduce chirality in the synthesis of the imidazolidin-2-one ring. Various transition metal-based catalytic systems have been developed to achieve high enantioselectivity.

One notable method is the palladium-catalyzed intermolecular asymmetric diamination of 1,3-dienes. This approach, utilizing 1,3-dialkylureas in the presence of a Pd(II) catalyst and a chiral pyridine-oxazoline ligand, affords chiral imidazolidin-2-ones in high yields and with excellent enantioselectivities under mild reaction conditions. mdpi.com

Another strategy involves the palladium-catalyzed asymmetric carboamination of N-allyl ureas. This reaction creates a C-C and a C-N bond in a single step, leading to the formation of 4-(arylmethyl)-imidazolidin-2-ones. The use of chiral ligands, such as (S)-Siphos-PE, has been shown to induce high enantioselectivity, with yields of up to 95% and enantiomeric excesses (ee) up to 95%. umich.edu Interestingly, the addition of water has been observed to have a beneficial effect on the enantioselectivity of these reactions. umich.edu

Copper(II)-catalyzed asymmetric intramolecular cyclization of N-alkenyl ureas has also emerged as a viable route to chiral imidazolidinones. The use of a bidentate oxazoline (B21484) ligand is critical for achieving high enantioselectivities in this transformation, which typically yields products in moderate to good yields. mdpi.com

| Catalyst/Ligand System | Substrate | Product | Yield (%) | ee (%) |

|---|---|---|---|---|

| Pd(II) / Chiral Pyridine-Oxazoline | 1,3-Diene + 1,3-Dialkylurea | Chiral Imidazolidin-2-one | High | Excellent |

| [Pd₂(dba)₃] / (S)-Siphos-PE | N-allyl urea (B33335) + Aryl bromide | 4-(Arylmethyl)imidazolidin-2-one | up to 95 | up to 95 |

| Cu(II) / Bidentate Oxazoline | N-Alkenyl urea | Chiral Imidazolidinone | Moderate to Good | High |

Chiral Pool Approaches for (4R)-4-(hydroxymethyl)imidazolidin-2-one Synthesis (e.g., from D-serine methyl ester)

Chiral pool synthesis leverages the inherent chirality of naturally occurring molecules, such as amino acids, to produce enantiomerically pure target compounds. D-serine is an ideal starting material for the synthesis of this compound due to its matching stereochemistry at the α-carbon.

The synthesis typically begins with the protection of the amino and carboxylic acid functionalities of D-serine. A common starting material is D-serine methyl ester hydrochloride. The synthesis of this precursor can be achieved by reacting D-serine with methanol (B129727) in the presence of an acid catalyst, such as thionyl chloride or acetyl chloride, with yields often exceeding 90%.

While a direct, detailed procedure for the cyclization of D-serine methyl ester to this compound is not extensively documented in readily available literature, the general strategy involves the formation of a urea moiety followed by intramolecular cyclization. This can be conceptualized in a multi-step process:

N-carbamoylation: The amino group of the D-serine derivative is reacted with an isocyanate or a phosgene (B1210022) equivalent to introduce the urea carbonyl precursor.

Activation and Cyclization: The second nitrogen of the urea moiety then displaces a leaving group on the carbon backbone derived from the serine carboxyl group to form the five-membered ring.

This chiral pool approach ensures that the stereocenter from D-serine is transferred to the final product, providing a reliable method for obtaining the desired (4R) stereoisomer.

Diastereo- and Enantioselective Routes to Substituted Imidazolidin-2-ones

The synthesis of substituted imidazolidin-2-ones with control over multiple stereocenters presents a significant challenge. Diastereo- and enantioselective methods are employed to address this, often involving catalytic processes that can set the relative and absolute stereochemistry in a single transformation.

Palladium-catalyzed carboamination reactions of N-allylureas with aryl or alkenyl bromides have proven effective for the diastereoselective synthesis of 4,5-disubstituted imidazolidin-2-ones. When substrates derived from cyclic alkenes or E-1,2-disubstituted alkenes are used, excellent selectivity for the syn-addition product is observed.

For the synthesis of highly substituted chiral imidazolines, which can be precursors to imidazolidin-2-ones, the anti-selective aza-Henry reaction has been successfully employed. This method, catalyzed by a Bis(Amidine) [BAM] chiral proton complex, allows for the gram-scale synthesis of key intermediates with high diastereomeric and enantiomeric purity. nih.govnih.gov The resulting nitroamine can then be reduced and cyclized to form the desired substituted imidazolidine (B613845) ring system. nih.gov

| Method | Catalyst/Reagent | Substrates | Product | Stereoselectivity |

|---|---|---|---|---|

| Pd-catalyzed Carboamination | Pd₂(dba)₃/Xantphos | N-allylurea + Aryl/Alkenyl bromide | 4,5-Disubstituted imidazolidin-2-one | Good to excellent diastereoselectivity (syn-addition) |

| Aza-Henry Reaction | Bis(Amidine) [BAM] chiral proton complex | α-alkyl α-nitro ester + N-Boc benzaldimine | α-nitro-β-amino ester | High diastereo- and enantioselectivity (anti-selective) |

Novel Cyclization Reactions for Imidazolidinone Formation

Recent advancements in synthetic methodology have introduced novel cyclization reactions that provide efficient and often milder routes to the imidazolidin-2-one scaffold.

Intramolecular Hydroamidation of Propargylic Ureas

The intramolecular hydroamidation of propargylic ureas has emerged as a powerful, atom-economical method for the synthesis of imidazolidin-2-ones. This approach can be achieved using either metal-based or organocatalysts.

An organocatalyzed approach utilizing the phosphazene base 2-tert-butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine (BEMP) has been reported for the intramolecular hydroamidation of propargylic ureas. acs.orgresearchgate.net This method provides excellent chemo- and regioselectivity for the formation of five-membered cyclic ureas under ambient conditions and with remarkably short reaction times, in some cases as little as one minute. acs.orgresearchgate.net The reaction tolerates a wide range of functional groups on the propargylic urea substrate. acs.org

Metal-catalyzed hydroamination of propargylic ureas has also been explored. For instance, gold(I) catalysts, such as a combination of (IPr)AuCl and AgPF₆, have been shown to effectively catalyze the 5-exo hydroamination of N-allylic, N'-aryl ureas to form imidazolidin-2-ones in excellent yields under mild conditions. nih.gov

| Catalyst | Substrate | Product | Yield (%) | Reaction Time |

|---|---|---|---|---|

| BEMP (5 mol%) | N-(1,1-dimethylprop-2-yn-1-yl)-N'-phenylurea | 4,4-dimethyl-1-phenyl-5-methyleneimidazolidin-2-one | 98 | 1 h |

| BEMP (5 mol%) | N-(1,1-dimethylprop-2-yn-1-yl)-N'-(4-fluorophenyl)urea | 1-(4-fluorophenyl)-4,4-dimethyl-5-methyleneimidazolidin-2-one | 95 | 1 h |

| BEMP (5 mol%) | N-(1,1-dimethylprop-2-yn-1-yl)-N'-(p-tolyl)urea | 4,4-dimethyl-5-methylene-1-(p-tolyl)imidazolidin-2-one | 98 | 1 h |

| BEMP (5 mol%) | N-(1-ethynylcyclohexyl)-N'-phenylurea | 1-phenyl-4-methylene-1,3-diazaspiro[4.5]decan-2-one | 99 | 1 h |

| (IPr)AuCl / AgPF₆ (1 mol%) | N-allyl-N'-(4-nitrophenyl)urea | 1-(4-nitrophenyl)imidazolidin-2-one | 97 | 24 h |

DMAP-Catalyzed Isocyanation and Cyclization Reactions

4-Dimethylaminopyridine (DMAP) is a versatile catalyst in organic synthesis, often employed in acylation and related transformations. In the context of imidazolidin-2-one synthesis, DMAP can be utilized in a one-pot procedure to generate isocyanates in situ, which can then undergo cyclization.

A convenient method for the generation of isocyanates from primary amines involves the use of di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) with a catalytic amount of DMAP. The in situ generated isocyanate can then react with a suitable nucleophile, such as a sulfonamide, to form a sulfonylurea. researchgate.net While this specific example does not lead directly to an imidazolidin-2-one, the principle of DMAP-catalyzed in situ isocyanate formation is a valuable synthetic tool. This intermediate could potentially be trapped intramolecularly by an appropriately positioned amine to form the imidazolidin-2-one ring. For instance, a 1,2-diamine could be selectively mono-acylated with (Boc)₂O in the presence of DMAP to form a Boc-protected amine and an isocyanate, which could then undergo intramolecular cyclization.

While a direct, one-pot DMAP-catalyzed isocyanation and cyclization of a diamine to an imidazolidin-2-one is not a widely reported standard procedure, the catalytic activity of DMAP in promoting the formation of reactive intermediates like isocyanates highlights its potential in the development of novel cyclization strategies for these heterocyclic systems.

Functional Group Interconversions and Strategic Derivatization from this compound Precursors

The this compound scaffold serves as a versatile chiral building block, owing to its distinct functional groups that are amenable to a variety of chemical transformations. The primary hydroxyl group and the two secondary amine protons within the cyclic urea structure are key sites for strategic derivatization. These modifications are crucial for building more complex molecules, modulating biological activity, or altering physicochemical properties. Imidazolidinones can act as precursors to other functional groups, such as diamines and guanidines, highlighting their utility as synthetic intermediates. nih.gov

The hydroxymethyl group (-CH₂OH) is a primary site for functional group interconversion. Standard organic transformations can be applied to modify this group. For instance, oxidation of the primary alcohol can yield the corresponding aldehyde or carboxylic acid, which can then participate in further reactions like reductive amination or esterification. Conversely, the hydroxyl group can be converted into a better leaving group, such as a tosylate or mesylate, to facilitate nucleophilic substitution reactions, thereby introducing a wide range of functionalities like halides, azides, or nitriles.

The N-H groups of the imidazolidinone ring are also key handles for derivatization. They can undergo reactions such as alkylation, acylation, or arylation. Selective protection of one N-H group allows for sequential functionalization, providing a pathway to dissymmetrically substituted imidazolidinone derivatives. For example, in related imidazolidin-4-one (B167674) syntheses, N-benzyl groups are used as protecting groups, which can later be removed via hydrogenolysis to yield the unsubstituted N-H. clockss.orgsemanticscholar.org This principle of N-H protection and deprotection is a cornerstone of strategic derivatization in this class of compounds.

Furthermore, the entire imidazolidinone motif can be part of a larger synthetic strategy. Palladium-catalyzed processes, such as the aza-Heck reaction, have been developed for the synthesis of unsaturated imidazolidinones, demonstrating the ring's stability and compatibility with modern catalytic methods. nih.gov Such methods allow for the creation of complex ring topologies and tolerate a broad array of functional groups. nih.gov

| Reaction Site | Transformation Type | Reagents and Conditions | Resulting Functional Group/Derivative |

|---|---|---|---|

| C4-Hydroxymethyl Group (-CH₂OH) | Oxidation | PCC, DMP, or Swern oxidation | Aldehyde (-CHO) |

| C4-Hydroxymethyl Group (-CH₂OH) | Oxidation | KMnO₄, Jones reagent | Carboxylic Acid (-COOH) |

| C4-Hydroxymethyl Group (-CH₂OH) | Activation & Substitution | 1. TsCl, pyridine (B92270); 2. NaX (X=Br, I, N₃) | Alkyl Halide (-CH₂Br), Alkyl Azide (-CH₂N₃) |

| Ring Nitrogens (N-H) | N-Alkylation | Alkyl halide (e.g., BnBr), base (e.g., NaH) | N-Alkyl Imidazolidinone |

| Ring Nitrogens (N-H) | N-Acylation | Acyl chloride (e.g., AcCl), base | N-Acyl Imidazolidinone |

| Imidazolidinone Ring | Ring Transformation | Hydrolytic or Reductive Conditions | Chiral Diamines |

Green Chemistry Approaches in Imidazolidinone Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds, including imidazolidinones, to reduce environmental impact and improve sustainability. mdpi.com These approaches focus on minimizing waste, avoiding hazardous solvents and reagents, improving energy efficiency, and utilizing catalytic methods. mdpi.commdpi.com

One significant green strategy is the use of multicomponent reactions (MCRs). MCRs are one-pot processes where three or more reactants combine sequentially to form a target compound, offering considerable advantages in time and resource efficiency. mdpi.com This approach minimizes waste by design and is a key principle in green chemistry. mdpi.com Statistical analysis has been employed to optimize pseudo-multicomponent protocols for synthesizing 1,3-disubstituted imidazolidin-2-ones, achieving good yields (55% to 81%) and demonstrating a sustainable and efficient pathway. mdpi.com

The replacement of traditional organic solvents with environmentally benign alternatives is another cornerstone of green synthesis. Water is an ideal green solvent, and "on-water" synthesis protocols have been developed for related thioxoimidazolidinones. rsc.org These methods often utilize recyclable nanocatalysts, which further enhances the sustainability of the process. rsc.org Solvent-free synthesis, or neat mechanochemical grinding, represents another effective approach to reduce waste and environmental impact. mdpi.com

Finally, the development of novel catalytic systems is central to greener synthetic routes. Electrochemistry is emerging as a powerful tool for sustainable chemistry, enabling reactions like intramolecular oxidative amination to form the imidazolidinone scaffold. mdpi.com Gold-catalyzed cyclization of propargyl ureas under mild conditions represents another efficient and selective method for constructing the imidazolidinone ring. mdpi.com These catalytic approaches avoid the need for stoichiometric reagents, which are often toxic and generate significant waste.

| Green Methodology | Key Features (Catalyst, Solvent, Energy) | Advantages | Example Application |

|---|---|---|---|

| Multicomponent Reactions (MCRs) | One-pot synthesis, often catalytic | Time and resource efficient, minimal waste, high atom economy. mdpi.com | Pseudo-MCR for 1,3-disubstituted imidazolidin-2-ones. mdpi.com |

| "On-Water" Synthesis | Water as solvent, recyclable nanocatalysts | Sustainable, environmentally benign, catalyst can be recovered and reused. rsc.org | Synthesis of thioxoimidazolidinone conjugates. rsc.org |

| Microwave-Assisted Synthesis | Microwave irradiation as energy source | Rapid reaction times, high yields, reduced solvent volume, energy efficient. mdpi.comnih.gov | BiCl₃-catalyzed synthesis of heterocyclic analogues. nih.gov |

| Advanced Catalysis | Gold catalysts, electrochemistry | High selectivity, mild reaction conditions, avoids stoichiometric reagents. mdpi.com | Gold-catalyzed 5-exo-dig cyclization of propargyl ureas. mdpi.com |

| Solvent-Free Synthesis | Mechanochemical grinding or neat reactions | Eliminates solvent waste, reduces environmental impact. mdpi.com | Facile synthesis of N-substituted amines. mdpi.com |

Chemical Reactivity and Transformative Potential of 4r 4 Hydroxymethyl Imidazolidin 2 One

Reactions of the Hydroxymethyl Moiety

The exocyclic hydroxymethyl group behaves as a typical primary alcohol, offering a reliable handle for various chemical modifications through oxidation, reduction, esterification, and etherification.

The primary alcohol of the hydroxymethyl group is susceptible to oxidation to yield either the corresponding aldehyde or carboxylic acid, depending on the chosen reagent and reaction conditions. numberanalytics.comnumberanalytics.com The selective oxidation to the aldehyde, (4R)-2-oxoimidazolidine-4-carbaldehyde, can be achieved using mild, controlled oxidizing agents. This transformation is crucial as it converts the nucleophilic alcohol into an electrophilic carbonyl group, opening pathways for reactions such as reductive amination, Wittig reactions, and aldol (B89426) condensations.

Conversely, more potent oxidizing agents can convert the hydroxymethyl group directly into a carboxylic acid, forming (4R)-2-oxoimidazolidine-4-carboxylic acid. This derivative is a valuable intermediate for peptide synthesis and the creation of amide libraries. The selective oxidation of primary alcohols in the presence of other sensitive functional groups, such as the N-H bonds in the imidazolidinone ring, is a well-established strategy in organic synthesis, often employing reagents like TEMPO in conjunction with a co-oxidant. nih.gov

While the hydroxymethyl group is already in a reduced state, the concept of reduction is more applicable to its oxidized derivatives. For instance, the carboxylic acid derivative can be reduced back to the primary alcohol, demonstrating the reversible nature of these oxidative pathways and highlighting the hydroxymethyl group's role as a stable, protected form of a carboxylate.

Table 1: Oxidation Products of (4R)-4-(hydroxymethyl)imidazolidin-2-one

| Product | Oxidation State | Potential Reagents | Synthetic Utility |

|---|---|---|---|

| (4R)-2-oxoimidazolidine-4-carbaldehyde | Aldehyde | PCC, DMP, TEMPO/NaOCl | Electrophilic handle for C-C bond formation |

| (4R)-2-oxoimidazolidine-4-carboxylic acid | Carboxylic Acid | KMnO4, Jones Reagent | Amide bond formation, peptide synthesis |

Esterification and etherification of the hydroxymethyl group are fundamental strategies for structural modification, enabling the attachment of a vast array of functional groups and molecular scaffolds. numberanalytics.com

Esterification is typically achieved by reacting the alcohol with carboxylic acids, acid chlorides, or acid anhydrides. These reactions lead to the formation of ester derivatives, which can serve as prodrugs, modify the compound's solubility and pharmacokinetic properties, or act as protecting groups.

Etherification reactions introduce an ether linkage, which is generally more stable to hydrolysis than an ester bond. Theoretical studies on the etherification of the related compound 4,5-dihydroxy-1,3-bis(hydroxymethyl)imidazolidin-2-one (B157265) with primary alcohols in acidic conditions suggest that the reaction can proceed through either a unimolecular nucleophilic substitution (SN1) or a bimolecular nucleophilic substitution (SN2) mechanism. researchgate.netresearchgate.net The SN1 pathway involves the formation of a carbocation intermediate, while the SN2 mechanism involves a direct backside attack by the nucleophile. researchgate.netresearchgate.net These modifications are crucial for creating analogues with altered steric and electronic properties.

Reactivity of the Imidazolidin-2-one Ring System

The imidazolidin-2-one ring contains two secondary amine nitrogens that are part of a cyclic urea (B33335) structure. These nitrogen atoms are key sites for reactivity, allowing for substitutions that can dramatically alter the molecule's structure and function.

The nitrogen atoms of the imidazolidin-2-one ring can act as nucleophiles, readily undergoing reactions such as acylation and alkylation. nih.govnih.gov

N-Acylation: Treatment with acyl chlorides or anhydrides can introduce acyl groups onto one or both nitrogen atoms. This reaction is often used to install protecting groups or to synthesize derivatives for structure-activity relationship (SAR) studies.

N-Alkylation: The introduction of alkyl groups via reaction with alkyl halides can be used to build more complex molecular architectures or to modulate the compound's biological activity.

While the ring itself is electron-rich, direct electrophilic substitution on the carbon backbone is not a typical reaction pathway. However, the principles of electrophilic substitution are highly relevant to modern synthetic methods for creating substituted imidazolidin-2-ones. For example, the acid-catalyzed reaction of N-(2,2-diethoxyethyl)ureas with electron-rich aromatic compounds proceeds via an intramolecular cyclization followed by an electrophilic substitution mechanism, preferentially forming 4-substituted imidazolidin-2-ones. mdpi.comnih.govnih.gov This demonstrates the inherent electronic properties of the ring system that favor substitution at the C4 position.

Ring-closing metathesis (RCM) has become a powerful tool for the synthesis of cyclic compounds, including macrocycles, which are of significant interest in drug discovery. drughunter.comwikipedia.org The imidazolidin-2-one scaffold can be incorporated into macrocyclic structures using RCM. A hypothetical, yet synthetically viable, strategy involves the di-N-alkylation of the imidazolidin-2-one ring with two chains, each terminating in an alkene.

This di-alkenyl substituted intermediate can then undergo an intramolecular RCM reaction, catalyzed by a ruthenium-based catalyst (e.g., Grubbs' catalyst), to form a new macrocyclic ring that incorporates the original imidazolidin-2-one core. organic-chemistry.orgresearchgate.net The ethylene (B1197577) byproduct is volatile and can be removed to drive the reaction to completion. organic-chemistry.org This strategy allows for the creation of large, conformationally constrained molecules, a valuable approach for designing ligands with high affinity and selectivity for biological targets. nih.gov

Table 2: Proposed RCM Strategy for Macrocyclization

| Step | Reaction | Key Reagents/Catalysts | Outcome |

|---|---|---|---|

| 1 | Di-N-alkylation | This compound, Alkene-terminated alkyl halide (e.g., 5-bromopent-1-ene), Base (e.g., NaH) | Di-alkenyl substituted imidazolidinone |

| 2 | Ring-Closing Metathesis (RCM) | Grubbs' Catalyst (1st or 2nd generation) | Macrocycle containing the imidazolidinone ring |

Stereochemical Integrity and Epimerization Studies at Chiral Centers

The presence of a chiral center at the C4 position is a defining feature of this compound. Maintaining the stereochemical integrity of this center during chemical transformations is often critical, as different enantiomers or diastereomers can have vastly different biological activities. nih.gov

The proton alpha to the carbonyl group (at C5) and, under certain conditions, the proton at the stereogenic C4 center can be susceptible to epimerization, which is the inversion of configuration at a single stereocenter. This process is typically promoted by strong acidic or basic conditions and elevated temperatures. For instance, some related chiral imidazolidinones have been shown to undergo epimerization upon exposure to acidic ethanol. chim.it

Studies on fused bicyclic imidazolidine (B613845) derivatives have noted their stability under chromatographic purification, suggesting good stereochemical robustness under neutral conditions. rsc.org However, the potential for epimerization must always be considered when planning multi-step syntheses. The choice of reagents, solvents, and reaction temperatures is paramount to prevent the loss of enantiomeric purity. In some cases, controlled epimerization can be strategically employed to convert a less desired diastereomer into the more useful one. nih.gov The rigidity of the five-membered ring generally provides a degree of stability to the chiral centers, a feature that has made chiral imidazolidin-2-ones valuable as chiral auxiliaries in asymmetric synthesis. journals.co.zaresearchgate.net

Supramolecular Interactions in Solution and Solid State

The supramolecular chemistry of this compound, which governs its behavior in solution and its packing in the solid state, is dictated by the presence of multiple functional groups capable of forming non-covalent interactions. These interactions, particularly hydrogen bonds, are crucial in determining the compound's physical properties and its interactions with other molecules. Although specific experimental studies on the crystal structure and solution-state aggregation of this particular compound are not extensively documented in publicly available literature, a detailed analysis of its molecular structure allows for a strong prediction of its supramolecular behavior.

The molecule possesses three hydrogen bond donors: the hydroxyl (-OH) group and the two secondary amine (N-H) groups of the imidazolidinone ring. It also has two primary hydrogen bond acceptors: the oxygen atom of the carbonyl (C=O) group and the oxygen atom of the hydroxyl group. This combination of multiple hydrogen bond donors and acceptors suggests a high potential for the formation of extensive and robust hydrogen-bonding networks.

In the solid state, it is anticipated that this compound would form a highly organized crystalline lattice stabilized by a three-dimensional network of intermolecular hydrogen bonds. The urea moiety is well-known for its ability to form strong, directional hydrogen bonds, often leading to the creation of dimeric or catemeric structures. For instance, the N-H groups can readily donate hydrogen bonds to the carbonyl oxygen of neighboring molecules. Simultaneously, the hydroxymethyl group can participate in hydrogen bonding both as a donor (from the -OH group) and as an acceptor (at the oxygen atom), further cross-linking the primary hydrogen-bonded assemblies.

The chirality of the molecule at the 4-position is also expected to play a significant role in its solid-state packing. Enantiomerically pure samples of this compound will crystallize in a chiral space group, and the specific arrangement of molecules will be influenced by the stereochemistry at this center, potentially leading to helical or other complex supramolecular architectures.

In solution, the nature of the solvent will heavily influence the supramolecular interactions. In polar, protic solvents such as water or alcohols, the compound is likely to be well-solvated through hydrogen bonding with the solvent molecules. This would disrupt the self-assembly observed in the solid state. In contrast, in non-polar, aprotic solvents, the propensity for intermolecular hydrogen bonding between molecules of this compound would be significantly enhanced, potentially leading to the formation of soluble aggregates or self-assembled structures. The balance between solute-solute and solute-solvent interactions would dictate the extent of this aggregation.

The table below summarizes the potential supramolecular interactions involving this compound.

| Interaction Type |

Applications in Advanced Organic Synthesis

(4R)-4-(hydroxymethyl)imidazolidin-2-one as a Chiral Building Block

The inherent chirality and functional group handles of this compound make it an ideal starting material or intermediate in the synthesis of enantiomerically pure molecules. Its utility stems from its origin in the "chiral pool," which comprises readily available, inexpensive, and optically pure compounds from natural sources.

Precursors for Complex Molecular Architectures and Natural Products

The imidazolidin-2-one core is a structural motif found in numerous natural products and biologically active molecules, including the vitamin (+)-Biotin. The synthesis of (+)-Biotin often involves the construction of its fused bicyclic ring system with precise stereochemical control. While various synthetic routes exist, strategies have been developed that utilize chiral imidazolidinone intermediates. For instance, a key intermediate in some biotin (B1667282) syntheses is a cis-fused imidazolidinone ring system, which establishes the critical stereochemistry required for the final natural product. The synthesis of an epi-Biotin sulfone has been achieved from L-cysteine, highlighting a strategy that involves a tandem S,N-carbonyl migration/aza-Michael/spirocyclization reaction to construct the core structure. nih.gov

Furthermore, the imidazolidinone scaffold serves as a precursor for vicinal diamines, which are themselves valuable building blocks in organic and medicinal chemistry. The stability of the imidazolidin-2-one ring, which is generally more resistant to nucleophilic ring-opening compared to its oxazolidinone counterparts, adds to its appeal as a reliable synthetic intermediate. This stability ensures the integrity of the chiral information throughout multi-step synthetic sequences aimed at constructing complex molecules. The imidazolidinone structure is also a key component in a variety of FDA-approved drugs, underscoring its importance in medicinal chemistry and the synthesis of complex pharmaceutical agents.

The this compound scaffold is also instrumental in the synthesis of antiviral carbocyclic nucleosides. In a stereoselective synthesis of nucleosides built on a bicyclo[4.1.0]heptane template, a chiral cyclohexane (B81311) scaffold with five stereogenic centers was successfully prepared, demonstrating the utility of such building blocks in creating complex, multi-chiral systems with potential antiviral activity. nih.gov

Role in the Synthesis of Optically Active Compounds

The primary function of this compound as a chiral building block is to impart stereochemical control during the synthesis of new chiral molecules. By starting with this enantiomerically pure compound, chemists can transfer its chirality to the target molecule through a series of stereospecific or stereoselective reactions. This approach is fundamental to asymmetric synthesis, a field dedicated to preparing enantiomerically pure compounds, which is crucial in the pharmaceutical industry where often only one enantiomer of a drug is therapeutically effective.

The synthesis of optically active compounds often relies on chiral auxiliaries, which are temporarily incorporated into a molecule to direct the stereochemical outcome of a reaction. The this compound structure is an excellent foundation for such auxiliaries. For example, in the synthesis of antiviral agents like certain 4'α-branched thymidines, which exhibit potent activity against HSV-1 and HIV-1, precise control of stereochemistry is paramount for their biological function. nih.gov The synthesis of these complex nucleoside analogues often requires chiral synthons to build the modified sugar moiety with the correct spatial arrangement.

Imidazolidinone-Based Chiral Auxiliaries and Ligands

Beyond its use as a direct precursor, the this compound scaffold is frequently modified to create powerful chiral auxiliaries and ligands for asymmetric catalysis. These tools are designed to control the formation of new stereocenters with high levels of precision.

Design and Application in Asymmetric Transformations

Chiral auxiliaries based on the imidazolidinone framework have proven effective in a variety of asymmetric transformations, including alkylation reactions, aldol (B89426) reactions, and Michael additions. nih.gov An auxiliary is typically attached to a prochiral substrate, and its rigid, chiral environment directs the approach of a reagent to one face of the molecule, leading to the preferential formation of one diastereomer.

In a typical application, the nitrogen atom of the imidazolidinone ring is acylated with a prochiral carboxylic acid derivative. The resulting N-acyl imidazolidinone can then be deprotonated to form a chiral enolate. The steric hindrance provided by the substituent at the C4 position of the imidazolidinone ring effectively shields one face of the enolate, forcing an incoming electrophile (e.g., an alkyl halide) to attack from the less hindered face. This results in a highly diastereoselective alkylation. After the desired chiral center has been created, the auxiliary can be cleaved under mild conditions and often recovered for reuse.

The table below illustrates the effectiveness of a polymer-supported 2-imidazolidinone chiral auxiliary in asymmetric alkylation reactions, which consistently yield high diastereoselectivity. researchgate.net

| Entry | Alkyl Halide (RX) | Product | Diastereomeric Excess (de, %) | Yield (%) |

|---|---|---|---|---|

| 1 | CH₃I | Polymer-supported methylated product | >99 | 95 |

| 2 | CH₃CH₂I | Polymer-supported ethylated product | >99 | 96 |

| 3 | BnBr | Polymer-supported benzylated product | >99 | 98 |

| 4 | Allyl-Br | Polymer-supported allylated product | >99 | 97 |

Catalytic Systems Incorporating Imidazolidinone Ligands for Stereocontrol

The this compound structure can be incorporated into more complex molecules designed to act as chiral ligands in metal-catalyzed asymmetric reactions. These ligands coordinate to a metal center, creating a chiral catalytic environment that can differentiate between the two enantiotopic faces of a prochiral substrate or two enantiomeric substrates in a kinetic resolution.

For example, imidazolidin-4-one (B167674) derivatives have been synthesized and used as ligands in copper(II)-catalyzed asymmetric Henry (nitroaldol) reactions. nih.gov These ligands, featuring a pyridine (B92270) unit attached to the imidazolidinone ring, act as tridentate chelating agents. The stereochemistry of the imidazolidinone core dictates the facial selectivity of the reaction, leading to high enantiomeric excesses of the nitroaldol product. The choice of ligand configuration (e.g., cis vs. trans) can even be used to control which enantiomer of the product is formed.

The following table presents data from Cu(II)-catalyzed asymmetric Henry reactions using different imidazolidin-4-one-based ligands, demonstrating high enantioselectivity. nih.gov

| Entry | Aldehyde | Ligand Configuration | Enantiomeric Excess (ee, %) | Major Enantiomer |

|---|---|---|---|---|

| 1 | Benzaldehyde | cis | 97 | S |

| 2 | Benzaldehyde | trans | 96 | R |

| 3 | 4-Nitrobenzaldehyde | cis | 95 | S |

| 4 | 4-Nitrobenzaldehyde | trans | 94 | R |

| 5 | 2-Naphthaldehyde | cis | 96 | S |

| 6 | 2-Naphthaldehyde | trans | 95 | R |

Strategies for Enantioenriched Product Formation Utilizing this compound Scaffolds

The ultimate goal of using chiral scaffolds like this compound is the efficient formation of enantioenriched products. This can be achieved through both stoichiometric and catalytic approaches.

In stoichiometric methods, the imidazolidinone acts as a chiral auxiliary. The high diastereoselectivity achieved in reactions such as the alkylation of N-acyl imidazolidinones is a testament to the effectiveness of this strategy. Following the diastereoselective reaction, the newly formed chiral product is separated from the auxiliary, which can often be recycled. This method is highly reliable and predictable, making it a workhorse in asymmetric synthesis. researchgate.net

Catalytic strategies involve the use of ligands derived from the imidazolidinone scaffold. In these systems, a small amount of the chiral catalyst can generate a large quantity of the enantioenriched product. The development of catalytic systems is a major focus of modern organic chemistry due to its efficiency and atom economy. The success of imidazolidin-4-one based ligands in the Henry reaction, achieving up to 97% ee, demonstrates the potential of these scaffolds in enantioselective catalysis. nih.govnih.gov The catalyst's structure, including the substituents on the imidazolidinone ring, can be fine-tuned to optimize both reactivity and enantioselectivity for a given transformation.

Mechanistic Investigations of Reactions Involving 4r 4 Hydroxymethyl Imidazolidin 2 One Derivatives

Reaction Pathway Elucidation and Intermediates Identification

The elucidation of reaction pathways is fundamental to understanding how starting materials are converted into products. For imidazolidin-2-one derivatives, several synthetic routes have been mechanistically scrutinized, revealing key intermediates that govern the reaction course.

One common pathway involves the acid-catalyzed intramolecular cyclization of urea (B33335) derivatives. For instance, in the reaction of N-(2,2-dialkoxyethyl)ureas with C-nucleophiles, the proposed mechanism begins with the formation of an oxonium cation, which facilitates intramolecular cyclization to yield a 5-methoxyimidazolidin-2-one intermediate (A). nih.gov Subsequent acid-promoted elimination of a methanol (B129727) molecule generates a crucial iminium cation intermediate (B). nih.gov This electrophilic iminium cation is then attacked by a nucleophile. The reaction can proceed through different isomeric cations (B and D), which ultimately determines the final substitution pattern of the imidazolidin-2-one ring. nih.gov

Proposed Reaction Pathway for 4-Substituted Imidazolidin-2-ones:

| Step | Description | Key Intermediate |

|---|---|---|

| 1 | Intramolecular cyclization of an N-(2,2-dialkoxyethyl)urea derivative. | 5-alkoxyimidazolidin-2-one (A) |

| 2 | Acid-promoted elimination of an alcohol molecule. | Iminium cation (B) |

| 3 | Isomerization via deprotonation-protonation. | Isomeric iminium cation (D) |

| 4 | Nucleophilic attack on the iminium cation. | Final 4-substituted product |

Data derived from studies on the synthesis of 4-(het)arylimidazoldin-2-ones. nih.govmdpi.com

Another well-established pathway is the synthesis from 1,2-diamines. This route typically involves a Schiff condensation between the diamine and an aldehyde to form a Schiff base, which is then reduced to a secondary diamine intermediate. mdpi.com This stable intermediate is then cyclized using a carbonylating agent like carbonyldiimidazole (CDI) to furnish the final imidazolidin-2-one ring. mdpi.com

Furthermore, in reactions involving formaldehyde (B43269) for cyclization, N-hydroxymethyl intermediates can be formed. clockss.org Studies on related imidazolidin-4-ones have shown that these hydroxymethyl adducts can exist in equilibrium with the cyclized product, sometimes representing a significant hurdle to achieving high yields of the desired compound. clockss.org

Transition State Analysis in Stereoselective Processes

The stereochemical outcome of reactions that form or involve chiral imidazolidin-2-one derivatives is determined by the energetic favorability of diastereomeric transition states. While specific computational studies on (4R)-4-(hydroxymethyl)imidazolidin-2-one are not widely available, analyses of analogous stereoselective syntheses provide significant insight.

In the palladium-catalyzed carboamination of N-allylureas to form 4,5-disubstituted imidazolidin-2-ones, excellent diastereoselectivity is often observed. nih.gov This selectivity arises from a highly organized transition state during the intramolecular migratory insertion step. For example, reactions employing substrates from E-1,2-disubstituted alkenes show a strong preference for syn-addition across the double bond, indicating a transition state where the substituents adopt a specific, low-energy conformation to minimize steric hindrance as the new C-C and C-N bonds are formed. nih.gov

Computational studies on the stereoselective synthesis of related heterocycles, such as trans-oxazolidinones from 2-hydroxymethylaziridines, have utilized Density Functional Theory (DFT) to model the transition states. researchgate.net Such analyses suggest that the reaction proceeds through a pathway where the formation of a carbocation intermediate is followed by a ring-opening and cyclization sequence. The stereochemical integrity is maintained because the transition state leading to the trans product is significantly lower in energy than the one leading to the cis product. researchgate.net Similar principles would apply to stereoselective reactions involving the this compound scaffold, where the pre-existing stereocenter at C4 influences the facial selectivity of approaching reagents.

The configuration of chiral ligands used in metal-catalyzed reactions also plays a direct role in shaping the transition state. In asymmetric Henry reactions catalyzed by copper(II) complexes of imidazolidin-4-one-based ligands, the relative configuration of the ligand dictates the absolute configuration of the product. nih.gov A cis-configured ligand consistently yields the S-enantiomer, while a trans-ligand yields the R-enantiomer, demonstrating that the ligand-metal complex creates a rigid chiral pocket that controls the orientation of the substrates in the enantioselectivity-determining transition state. nih.gov

Influence of Catalysts and Reagents on Reaction Outcome and Selectivity

The choice of catalysts and reagents is paramount in directing the outcome and selectivity of reactions that produce imidazolidin-2-ones. Both metal-based and organic catalysts have been extensively explored.

In metal-catalyzed intramolecular hydroamination reactions, the nature of the metal and its associated ligands is critical. Gold(I) catalysis, for instance, is effective for alkene hydroamination, where bulky phosphine (B1218219) ligands are crucial for stabilizing the active catalytic species and preventing decomposition. researchgate.net The electronic properties of the ligand also modulate reactivity; phosphines with electron-withdrawing substituents have been shown to accelerate the reaction. researchgate.net Palladium catalysis is widely used for carboamination and diamination reactions. nih.govmdpi.com The choice of base in these systems can also be critical; switching from sodium tert-butoxide (NaOtBu) to cesium carbonate (Cs2CO3) in one Pd-catalyzed carboamination was shown to suppress a hydroamination side reaction. nih.gov

Organocatalysis offers a metal-free alternative for imidazolidin-2-one synthesis. The intramolecular hydroamidation of propargylic ureas, for example, can be catalyzed by strong, non-nucleophilic organic bases. acs.org A systematic study of different bases revealed a clear structure-activity relationship.

Effect of Organic Base on Imidazolidin-2-one Synthesis:

| Catalyst (Base) | Class | Activity/Yield |

|---|---|---|

| BEMP | Phosphazene | Excellent (Quantitative) |

| TBD | Guanidine (B92328) | Excellent (Quantitative) |

| MTBD | Guanidine | Good (82%) |

| BTMG | Guanidine | Moderate (67%) |

| DBU | Amidine | Inactive |

Data from the organo-catalyzed intramolecular hydroamidation of a model propargylic urea. acs.org

The data clearly shows that stronger bases like the phosphazene BEMP and the guanidine TBD are highly effective, while weaker bases like DBU are inactive under the same conditions. acs.org This suggests that the deprotonation of the urea nitrogen is a key step in the catalytic cycle. DFT studies support this, indicating a low-energy barrier for the cyclization of the deprotonated urea intermediate. acs.org

Kinetic Studies and Reaction Rate Determinants

Kinetic studies provide quantitative data on reaction rates and help identify the rate-determining step of a mechanism. Research on the decomposition kinetics of related 4-imidazolidinone derivatives in aqueous solution has revealed how factors like pH can fundamentally alter the reaction mechanism. nih.gov

For a 4-imidazolidinone prodrug derived from formaldehyde, hydrolysis followed apparent first-order kinetics at low pH (<5). nih.gov However, at higher pH, the reaction became a reversible process described by both first- and second-order kinetics. nih.gov A plot of the apparent first-order rate constant versus pH yielded a sigmoidal curve, which is characteristic of mechanisms where the protonation state of the substrate affects its reactivity. nih.gov

In contrast, a derivative from acetaldehyde (B116499) exhibited a more complex bell-shaped pH-rate profile. nih.gov This shape is indicative of a mechanism involving a kinetically significant intermediate and a change in the rate-limiting step with varying pH. nih.gov

Observed Kinetic Profiles in Imidazolidinone Hydrolysis:

| Derivative Origin | pH-Rate Profile Shape | Kinetic Interpretation |

|---|---|---|

| Formaldehyde | Sigmoidal | Simple acid/base catalysis; rate depends on protonation state. |

| Acetaldehyde | Bell-Shaped | Involvement of an intermediate; change in rate-determining step with pH. |

Data from kinetic studies on 4-imidazolidinone prodrugs. nih.gov

In catalytic systems, kinetic analysis can reveal the roles of the catalyst and substrate. In the gold(I)-catalyzed hydroamination of ethylene (B1197577) with 1-methyl-imidazolidine-2-one, the reaction rate showed a pseudo-second-order dependence on the concentration of the imidazolidin-2-one nucleophile. researchgate.net This suggests that two molecules of the imidazolidin-2-one are involved in the rate-determining step, possibly with one acting as a proton shuttle. Furthermore, related studies have observed a primary kinetic isotope effect (kH/kD > 1) when a deuterated amine is used, indicating that the cleavage of the N-H bond is part of the rate-determining step of the reaction. researchgate.net

Theoretical and Computational Chemistry Studies of 4r 4 Hydroxymethyl Imidazolidin 2 One

Molecular Geometry and Conformational Analysis

Such a study would typically involve the use of computational chemistry software to optimize the geometry of the molecule, calculating bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state. Conformational analysis would further explore the energy landscape of the molecule by rotating flexible bonds—such as the C-C bond of the hydroxymethyl group and the bonds within the imidazolidin-2-one ring—to identify all possible low-energy conformations and the energy barriers between them.

Interactive Data Table: Optimized Geometric Parameters (Hypothetical)

Note: The following table is a template. No experimental or theoretical data was found in the scientific literature for (4R)-4-(hydroxymethyl)imidazolidin-2-one.

| Parameter | Atom 1 | Atom 2 | Atom 3 | Value (Å or °) |

| Bond Length | C4 | C (hydroxymethyl) | Data not available | |

| Bond Length | C4 | N1 | Data not available | |

| Bond Angle | N1 | C2 | N3 | Data not available |

| Dihedral Angle | H-C4-C-O | Data not available |

Electronic Structure and Quantum Chemical Characterization

There is a lack of published research detailing the electronic structure and quantum chemical characterization of this compound. Quantum chemical calculations, such as those based on Density Functional Theory (DFT) or ab initio methods, are powerful tools for understanding the electronic properties of molecules.

These studies would typically investigate the distribution of electrons within the molecule, often visualized through molecular orbitals such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these frontier orbitals are crucial for predicting the molecule's reactivity, with the HOMO-LUMO energy gap providing insights into its kinetic stability and optical properties. Other calculated parameters would include atomic charges, dipole moments, and molecular electrostatic potential maps, which are essential for understanding how the molecule interacts with other chemical species.

Interactive Data Table: Quantum Chemical Descriptors (Hypothetical)

Note: The following table is a template. No calculated data was found in the scientific literature for this compound.

| Descriptor | Value | Units |

| HOMO Energy | Data not available | eV |

| LUMO Energy | Data not available | eV |

| HOMO-LUMO Gap | Data not available | eV |

| Dipole Moment | Data not available | Debye |

Non-Covalent Interactions and Intermolecular Forces

Specific computational studies on the non-covalent interactions and intermolecular forces of this compound have not been reported in the available scientific literature. The molecule possesses several functional groups capable of forming hydrogen bonds—namely the two N-H groups of the urea (B33335) moiety and the O-H group of the hydroxymethyl substituent—as well as a carbonyl group (C=O) that can act as a hydrogen bond acceptor.

A theoretical investigation would likely focus on the nature and strength of these hydrogen bonds, both intramolecularly and intermolecularly. Such studies would also characterize other non-covalent interactions, such as dipole-dipole interactions and van der Waals forces, which are critical in determining the molecule's physical properties, including its boiling point, solubility, and crystal packing. Computational techniques like Atoms in Molecules (AIM) theory or Non-Covalent Interaction (NCI) plots could be used to visualize and quantify these weak interactions.

Density Functional Theory (DFT) Applications in Reaction Mechanism Prediction

A review of the literature indicates that Density Functional Theory (DFT) has not been specifically applied to predict the reaction mechanisms of this compound. DFT is a widely used computational method for elucidating the pathways of chemical reactions, identifying transition states, and calculating activation energies.

For a molecule like this compound, DFT could be used to explore various potential reactions, such as its synthesis, decomposition, or its interactions with other molecules. By mapping the potential energy surface of a reaction, researchers can gain a detailed understanding of the step-by-step process, identify reaction intermediates, and predict the feasibility and kinetics of the transformation. While DFT has been applied to study the reactivity of other imidazolidinone derivatives, specific studies for this compound are absent.

Biological Activity and Mechanistic Insights of 4r 4 Hydroxymethyl Imidazolidin 2 One and Its Bioactive Derivatives

Exploration of Bioactivity in In Vitro Cellular and Enzymatic Assays

The imidazolidin-2-one scaffold serves as a foundational structure for a variety of derivatives that have demonstrated a wide range of biological activities in laboratory settings. These activities are explored through cellular and enzymatic assays to determine their potential as therapeutic agents.

Derivatives of the imidazolidinone core structure have been a focus of anticancer research, with studies demonstrating their ability to inhibit the growth of cancer cells and induce programmed cell death, or apoptosis.

A series of novel imidazolidin-4-one (B167674) derivatives were evaluated for their anticancer properties across several human cancer cell lines, including cervical adenocarcinoma (HeLa), colorectal carcinoma (HCT116), glioblastoma (U87), and hepatoma (Hep3B) cells. nih.gov One particular derivative, identified as compound 9r, showed significant activity, especially against colorectal cancer cell lines HCT116 and SW620. nih.govnih.gov This compound was found to trigger cell death through the induction of the mitochondrial-dependent apoptotic pathway. nih.govnih.gov

Similarly, Schiff's bases incorporating an imidazolidine-2,4-dione scaffold have shown significant antiproliferative potential against human colorectal carcinoma (HCT-116), hepatoblastoma (HePG-2), and breast adenocarcinoma (MCF-7) cell lines. mdpi.com The potency of these derivatives was influenced by the nature of their chemical substitutions. For instance, compounds with electron-withdrawing groups, such as halogens or trifluoromethoxy groups, exhibited enhanced activity. mdpi.com For example, a 4-chlorophenyl substituted derivative (compound 10) and a 4-(trifluoromethoxy)phenyl-substituted derivative (compound 13) were identified as particularly potent candidates. mdpi.com

Studies on 2-thioxoimidazolidin-4-one derivatives have also revealed their potential as anticancer agents. mdpi.com These compounds have been shown to induce apoptosis in liver cancer (HepG2) cells by activating the mitochondria-dependent pathway, which involves the regulation of the Bcl-2 family of proteins. mdpi.com Specifically, the treatment of HepG2 cells with a 2-thioxo-imidazolidin-4-one derivative resulted in the downregulation of the anti-apoptotic protein Bcl-2 and an increase in the levels of pro-apoptotic proteins Caspase 9 and Caspase 3. mdpi.com

Table 1: Antiproliferative Activity of Selected Imidazolidinone Derivatives This table is interactive. You can sort the columns by clicking on the headers.

| Compound Class | Derivative Example | Cancer Cell Line | Activity Metric (IC₅₀) | Source(s) |

|---|---|---|---|---|

| Imidazolidin-4-one | Compound 9r | HCT116 (Colorectal) | Not specified, but potent | nih.gov, nih.gov |

| Imidazolidin-4-one | Compound 9r | SW620 (Colorectal) | Not specified, but potent | nih.gov, nih.gov |

| Imidazolidine-2,4-dione Schiff's Base | Compound 10 (4-chlorophenyl) | MCF-7 (Breast) | 11.18 µM | mdpi.com |

| Imidazolidine-2,4-dione Schiff's Base | Compound 10 (4-chlorophenyl) | HCT-116 (Colorectal) | 17.90 µM | mdpi.com |

| Imidazolidine-2,4-dione Schiff's Base | Compound 10 (4-chlorophenyl) | HePG-2 (Liver) | 10.69 µM | mdpi.com |

| Imidazolidine-2,4-dione Schiff's Base | Compound 13 (4-(trifluoromethoxy)phenyl) | MCF-7 (Breast) | 9.58 µM | mdpi.com |

| Imidazolidine-2,4-dione Schiff's Base | Compound 13 (4-(trifluoromethoxy)phenyl) | HCT-116 (Colorectal) | 20.11 µM | mdpi.com |

The imidazolidinone scaffold is also present in compounds investigated for their antimicrobial properties. The evaluation of these derivatives against various bacterial and fungal strains is often quantified by determining the minimal inhibitory concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

A study on novel 2-thioxo-4-imidazolidinone derivatives demonstrated their potential as antimicrobial agents. researchgate.net One compound in this series, N-(5-(2-((4-chlorophenyl)amino)-2-oxoethyl)-3-cyclohexyl-4-oxo-2-thioxoimidazolidin-1-yl) benzamide (B126) (compound 5b), was found to be active against the bacteria Staphylococcus aureus and Pseudomonas aeruginosa, with an MIC value of 25 µg/mL for both strains. researchgate.net Other derivatives in the same series also showed notable antifungal activity against Aspergillus niger and Candida albicans. researchgate.net

Further research into 2-thioxoimidazolidin-4-one (also known as hydantoin) derivatives confirmed their antibacterial effects against clinical isolates of Staphylococcus aureus. nih.gov Two compounds, C5 (3-((2-bromobenzylidene) amino)-2-thioxoimidazolidin-4-one) and C6 (3-((4-methoxybenzylidene) amino)-2-thioxoimidazolidin-4-one), showed significant antibacterial and antibiofilm activity, with effective concentrations for C5 being ≤ 31.25 µg/mL. nih.gov A separate investigation synthesized a series of 5-imino-4-thioxo-2-imidazolidinone derivatives, with most of the tested compounds showing significant antibacterial and antifungal activities. nih.gov

Table 2: In Vitro Antimicrobial Activity of Selected Imidazolidinone Derivatives This table is interactive. You can sort the columns by clicking on the headers.

| Compound Class | Derivative Example | Target Organism | Activity Metric (MIC) | Source(s) |

|---|---|---|---|---|

| 2-Thioxo-4-imidazolidinone | Compound 5b | Staphylococcus aureus | 25 µg/mL | researchgate.net |

| 2-Thioxo-4-imidazolidinone | Compound 5b | Pseudomonas aeruginosa | 25 µg/mL | researchgate.net |

| 2-Thioxoimidazolidin-4-one | Compound C5 | Staphylococcus aureus | ≤ 31.25 µg/mL | nih.gov |

Compounds containing structures related to imidazolidinone have been evaluated for their ability to modulate inflammatory responses and inhibit viral replication in various experimental models.

The anti-inflammatory properties of N-methyl-(2S,4R)-trans-4-hydroxy-l-proline, an alkaloid with a structure related to the core subject, were demonstrated in mouse models of inflammation. nih.gov Its mechanism of action is linked to the inhibition of the pro-inflammatory cytokine TNF-alpha and inflammatory enzymes such as iNOS and COX-2. nih.gov While not direct derivatives, compounds containing a 4H-chromen-4-one scaffold have shown both antiviral and anti-inflammatory potential. nih.gov Their anti-inflammatory effects are hypothesized to be beneficial in contexts of high pro-inflammatory cytokine levels. nih.gov

In the realm of antiviral research, a derivative identified as 2-Methylquinazolin-4(3H)-one demonstrated significant antiviral activity against the Influenza A virus (H1N1) in Madin-Darby Canine Kidney (MDCK) cell lines, with an IC₅₀ of 23.8 μg/mL. mdpi.com In a mouse model of influenza-induced acute lung injury, this compound reduced the levels of pro-inflammatory molecules such as IFN-α, TNF-α, MCP-1, IL-6, and IL-8, suggesting a dual antiviral and anti-inflammatory effect. mdpi.com

Mechanisms of Action at the Molecular and Cellular Level

Understanding how these bioactive derivatives function requires delving into their interactions with molecular and cellular pathways. Research has focused on their ability to modulate intracellular signaling and inhibit specific enzymes.

A key mechanism underlying the anticancer activity of some imidazolidinone derivatives is the modulation of intracellular signaling cascades, particularly those related to oxidative stress and apoptosis.

The imidazolidin-4-one derivative, compound 9r, was found to induce cell death in colorectal cancer cells by increasing the generation of reactive oxygen species (ROS). nih.govnih.gov This accumulation of ROS subsequently activates the c-Jun N-terminal kinase (JNK) signaling pathway. nih.govnih.gov The activation of the JNK pathway is a critical step that further promotes apoptosis. nih.govnih.gov This ROS-dependent activation of JNK represents a crucial component of the compound's anticancer mechanism. nih.govnih.gov The link between ROS, JNK activation, and apoptosis is a recognized signaling module in response to cellular stress. nih.govembopress.orgnih.gov Studies have shown that ROS can act as signaling molecules that trigger the JNK pathway, which in turn can modulate the activity of pro-apoptotic proteins and ensure the execution of cell death. nih.govnih.gov The process can be suppressed by antioxidants, confirming the essential role of ROS in initiating this signaling cascade. nih.govnih.gov

The biological effects of imidazolidinone derivatives can also be attributed to their ability to inhibit specific enzymes, thereby altering cellular processes. A notable target for this class of compounds is the phosphodiesterase 4 (PDE4) enzyme.

PDE4 is a crucial enzyme that degrades the second messenger cyclic adenosine (B11128) monophosphate (cAMP). nih.govmdpi.com By inhibiting PDE4, intracellular levels of cAMP increase, which can modulate a variety of cellular functions, including inflammatory responses. mdpi.comnih.gov A series of imidazolidinone derivatives have been reported to be potent inhibitors of PDE4. nih.gov The inhibition of PDE4, particularly subtypes PDE4B and PDE4D, is a therapeutic strategy for managing conditions involving inflammation and neurodegeneration. nih.govmdpi.com For instance, PDE4B inhibition has been linked to anti-inflammatory properties, while PDE4D inhibition may promote myelin regeneration. nih.gov Therefore, imidazolidinone derivatives that act as PDE4 inhibitors have the potential to exert significant anti-inflammatory effects. nih.govnih.gov

Structure-Activity Relationship (SAR) Studies of Substituted Imidazolidin-2-one Derivatives

General SAR studies on related imidazolidinone scaffolds, such as 2-thioxoimidazolidin-4-ones, have indicated that the biological activity is significantly influenced by the nature and position of substituents on the heterocyclic ring. For instance, modifications at the N1 and N3 positions, as well as substitutions on any appended aromatic rings, have been shown to modulate the cytotoxic effects of these compounds against various cancer cell lines. However, direct SAR data for derivatives of (4R)-4-(hydroxymethyl)imidazolidin-2-one is not presently available in the reviewed literature.

Identification of Biologically Relevant Targets and Pathways in In Vitro Models

Research into the broader class of imidazolidinone derivatives has identified several potential biological targets and pathways. For example, certain 2-thioxoimidazolidin-4-one derivatives have been shown to induce apoptosis in cancer cells and arrest the cell cycle at different phases. Some analogues are suggested to interact with key signaling pathways, such as the PI3K/AKT pathway, which is crucial in cell survival and proliferation. Additionally, lymphoid-specific tyrosine phosphatase (LYP) has been identified as a target for some imidazolidine-2,4-dione derivatives. It is important to note that these findings are for related but different molecular structures, and it cannot be assumed that this compound derivatives would exhibit the same biological profile.

Without specific studies on this compound and its derivatives, any discussion of their biological activity, SAR, or molecular targets would be speculative and fall outside the strict parameters of this review. The current body of scientific literature does not provide the necessary data to construct detailed data tables or elaborate on the research findings as requested for this specific compound.

Advanced Spectroscopic and Analytical Techniques for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic compounds. researchgate.net For a chiral heterocyclic molecule such as (4R)-4-(hydroxymethyl)imidazolidin-2-one, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for assigning proton (¹H) and carbon (¹³C) signals and confirming its stereochemistry.

High-resolution 1D NMR (¹H and ¹³C) provides initial information on the chemical environment of the atoms. The ¹H NMR spectrum would show distinct signals for the protons on the imidazolidinone ring, the hydroxymethyl group, and the amine groups. The ¹³C NMR spectrum would correspondingly show signals for the carbonyl carbon, the two ring carbons, and the hydroxymethyl carbon.

While specific experimental NMR data for this compound is not widely published, expected chemical shifts can be predicted based on similar structures.

Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| C=O (Position 2) | - | ~163 |

| CH (Position 4) | ~3.8 - 4.0 | ~60 |

| CH₂ (Position 5) | ~3.2 - 3.6 | ~45 |

| CH₂OH | ~3.5 - 3.7 | ~65 |

| NH (Position 1/3) | Broad, ~6.0 - 7.5 | - |

| OH | Broad, variable | - |

To unambiguously assign these signals and determine the stereochemistry, 2D NMR experiments are employed:

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings through bonds. libretexts.org For this compound, COSY would show correlations between the proton at C4 and the adjacent methylene (B1212753) protons at C5, as well as between the C4 proton and the protons of the attached hydroxymethyl group. This establishes the connectivity within the spin systems. creative-biostructure.com

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides correlations between protons and carbons over two or three bonds. ipb.ptmdpi.com This is crucial for piecing together the molecular skeleton. For instance, correlations would be expected from the NH protons to the carbonyl carbon (C2) and adjacent ring carbons (C4 and C5). The protons of the hydroxymethyl group would show a correlation to the chiral carbon C4. mdpi.com

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique is vital for determining stereochemistry by identifying protons that are close in space, regardless of their bonding connectivity. numberanalytics.comlibretexts.org In the case of the (4R) configuration, a NOESY experiment could reveal through-space interactions between the proton at the chiral center (C4) and specific protons on the ring, helping to confirm the relative orientation of the hydroxymethyl substituent. For complex heterocyclic structures, NOE correlations are instrumental in assigning the stereochemical orientation. ipb.pt

For complex heterocyclic molecules, especially those in intricate biological matrices or as part of larger structures, more advanced NMR techniques may be necessary. Techniques such as "pure shift" NMR can enhance spectral resolution by collapsing complex multiplets into singlets, simplifying analysis. nih.gov Furthermore, the use of chiral solvating agents can induce separate NMR signals for enantiomers, which is a powerful method for determining enantiomeric purity. acs.org Multinuclear NMR, observing nuclei like ¹⁵N, can provide additional structural details about the heterocyclic ring itself. researchgate.net

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within a few parts per million (ppm). nih.govthermofisher.com This accuracy allows for the unambiguous determination of a molecule's elemental formula. For this compound, HRMS is used to confirm its molecular formula, C₄H₈N₂O₂.

HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C₄H₈N₂O₂ |

| Monoisotopic Mass | 116.05858 Da |

| [M+H]⁺ (protonated) | 117.06586 Da |

| [M+Na]⁺ (sodiated) | 139.04780 Da |

| [M-H]⁻ (deprotonated) | 115.05130 Da |

Data sourced from PubChem. uni.lu

The precise mass measurement from HRMS serves as a critical quality control check, confirming the identity of the synthesized or isolated compound and distinguishing it from potential isobaric impurities.

Key fragmentation pathways would likely include:

Loss of the hydroxymethyl group: A primary fragmentation would be the cleavage of the C-C bond adjacent to the chiral center, leading to the loss of a CH₂OH radical (mass loss of 31 Da).

Loss of water: Dehydration is a common fragmentation pathway for alcohols, resulting in the loss of an H₂O molecule (mass loss of 18 Da). whitman.edu

Ring cleavage: The imidazolidinone ring can undergo various cleavages. A common pathway for cyclic amides involves the loss of CO (28 Da) or HNCO (43 Da). Alpha-cleavage adjacent to the ring nitrogen atoms is also a probable fragmentation route. miamioh.edu

Predicted Key Fragment Ions in Mass Spectrometry

| m/z Value | Identity | Fragmentation Pathway |

| 116 | [M]⁺ | Molecular Ion |

| 99 | [M-OH]⁺ | Loss of hydroxyl radical |

| 98 | [M-H₂O]⁺ | Loss of water |

| 85 | [M-CH₂OH]⁺ | Loss of hydroxymethyl radical |

| 73 | [M-HNCO]⁺ | Loss of isocyanic acid from ring |

| 57 | C₂H₅N₂⁺ | Ring fragment |

Analysis of these fragments via tandem mass spectrometry (MS/MS) would provide definitive confirmation of the compound's structural connectivity.

X-ray Crystallography for Absolute Configuration and Solid-State Structure Determination

X-ray crystallography is the gold standard for determining the three-dimensional structure of a molecule, including its absolute configuration. springernature.comwikipedia.org This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. For a chiral, enantiomerically pure compound like this compound, this method can unequivocally establish the 'R' configuration at the C4 stereocenter. nih.gov

While a public crystal structure for this compound is not available, analysis of structurally related imidazolidinone derivatives provides insight into the expected solid-state features. chemrxiv.orgchemrxiv.org A crystallographic analysis would reveal:

Molecular Conformation: The precise bond lengths, bond angles, and torsion angles, defining the conformation of the five-membered ring and the orientation of the hydroxymethyl substituent.

Hydrogen Bonding: The imidazolidinone ring contains multiple hydrogen bond donors (the two N-H groups) and acceptors (the carbonyl oxygen). The hydroxymethyl group also contains both a donor (O-H) and an acceptor (the oxygen atom). Therefore, extensive intermolecular hydrogen bonding is expected to dominate the crystal packing, likely forming sheets or three-dimensional networks.

Packing Arrangement: The analysis would show how individual molecules pack together in the crystal lattice, influencing physical properties such as melting point and solubility.

Obtaining a single crystal suitable for X-ray diffraction would provide the ultimate proof of structure and absolute stereochemistry for this compound.

Chiral Chromatography (e.g., High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess Determination)

Chiral chromatography is a cornerstone technique for the separation of enantiomers from a racemic mixture, a process known as chiral resolution. wikipedia.org High-Performance Liquid Chromatography (HPLC) is particularly powerful for the analytical and preparative separation of chiral compounds, enabling the precise determination of enantiomeric excess (ee). nih.gov Enantiomeric excess is a measure of the purity of a chiral substance, indicating the degree to which one enantiomer is present in a greater amount than the other. researchgate.netheraldopenaccess.us

The principle of chiral HPLC separation lies in the differential interaction between the enantiomers and a chiral stationary phase (CSP). The CSP creates a diastereomeric relationship with the individual enantiomers, leading to different retention times and thus their separation. nih.gov The determination of enantiomeric excess is crucial in the quality control of chiral pharmaceutical agents. heraldopenaccess.us

For imidazolidinone derivatives and related chiral molecules, various HPLC methods have been developed. The enantiomeric excess of chiral ligands based on 2-(pyridin-2-yl)imidazolidin-4-one, for instance, has been successfully determined by chiral HPLC. nih.gov Similarly, enantioselective HPLC has been employed for the preparative resolution of chiral lactams, achieving enantiomeric excesses greater than 99%. mdpi.com While specific HPLC protocols for this compound are not extensively detailed in publicly available literature, typical conditions can be extrapolated from methods used for similar small, polar, chiral molecules.

Table 1: Illustrative Chiral HPLC Parameters for Analysis of Chiral Heterocyclic Compounds

| Parameter | Typical Setting | Purpose |

| Column | Chiral Stationary Phase (e.g., polysaccharide-based like Chiralcel® OD-H, Chiralpak® AD-H) | Provides the chiral environment necessary for enantiomeric separation. |

| Mobile Phase | Hexane/Isopropanol, Hexane/Ethanol, or other mixtures of a non-polar solvent with a polar alcohol modifier. | Elutes the sample through the column; the ratio is optimized to achieve the best resolution. |

| Flow Rate | 0.5 - 1.5 mL/min | Controls the speed of the mobile phase, affecting resolution and analysis time. |

| Detection | UV/Vis Detector (e.g., at 210-220 nm for compounds lacking a strong chromophore) | Quantifies the amount of each enantiomer as it elutes from the column. |

| Column Temperature | 20 - 40 °C | Can influence the interaction kinetics between the analyte and the CSP, affecting separation. |

The resulting chromatogram would display two distinct peaks corresponding to the (4R) and (4S) enantiomers. The enantiomeric excess is calculated from the integrated areas of these two peaks using the formula:

ee (%) = (Area₁ - Area₂) / (Area₁ + Area₂) x 100

Where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer.

Other Spectroscopic Methods (e.g., Infrared (IR) Spectroscopy for Functional Group Analysis, Circular Dichroism (CD) for Chiroptical Properties)

Beyond chromatography, other spectroscopic techniques provide critical information about the molecular structure and stereochemistry of this compound.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule. It works on the principle that molecular bonds vibrate at specific frequencies, and when irradiated with infrared light, they absorb energy at frequencies corresponding to their natural vibrational modes. The resulting IR spectrum provides a unique "fingerprint" of the molecule's functional groups.

For this compound, the IR spectrum would be expected to show characteristic absorption bands corresponding to its key functional groups.

Table 2: Expected Characteristic IR Absorption Bands for this compound

| Functional Group | Type of Vibration | Expected Wavenumber (cm⁻¹) |

| O-H (Alcohol) | Stretching, broad | 3500 - 3200 |

| N-H (Amide) | Stretching | 3400 - 3100 |

| C-H (Aliphatic) | Stretching | 3000 - 2850 |

| C=O (Urea/Amide I) | Stretching | 1700 - 1650 |

| N-H (Amide II) | Bending | 1650 - 1550 |

| C-O (Alcohol) | Stretching | 1260 - 1050 |

| C-N (Amide) | Stretching | 1400 - 1200 |

Analysis of these bands confirms the presence of the hydroxymethyl group (-CH₂OH) and the cyclic urea (B33335) (imidazolidinone) structure.

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) is a chiroptical technique that measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. heraldopenaccess.us Since enantiomers interact differently with circularly polarized light, CD spectroscopy is an invaluable tool for studying chiral molecules. It can be used to confirm the absolute configuration of an enantiomer, provided a reference spectrum or computational data is available. nih.gov

The CD spectrum of this compound would be the mirror image of the spectrum for its (4S) counterpart. The sign and magnitude of the Cotton effects (the characteristic peaks in a CD spectrum) are directly related to the molecule's three-dimensional structure. This technique is particularly useful for confirming that a synthesis or resolution has produced the desired enantiomer. The correlation between a crystal's shape, its CD spectrum, and its absolute configuration can be definitively established, often in conjunction with X-ray crystallography. nih.gov

Q & A